molecular formula C7H7ClN4 B3167634 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 923282-50-2

7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B3167634
CAS No.: 923282-50-2
M. Wt: 182.61 g/mol
InChI Key: INORHSYHKNNLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine: is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 7th position and an ethyl group at the 1st position of the pyrazolo[4,3-d]pyrimidine ring system imparts unique chemical properties to this compound.

Biochemical Analysis

Biochemical Properties

7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine has been found to interact with various enzymes and proteins. It has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase . The compound’s interaction with this enzyme is significant, as CDK2 inhibition is a promising target for cancer treatment .

Cellular Effects

In cellular processes, this compound has shown to have a significant impact. It has been observed to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . The compound influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Molecular docking simulation of the compound confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are significant. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield the desired pyrazolopyrimidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the chlorine atom, potentially replacing it with a hydrogen atom or other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Scientific Research Applications

Chemistry: 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against certain kinases, making it a candidate for the development of new therapeutic agents .

Medicine: The compound’s kinase inhibitory activity has implications in cancer research. It has been investigated for its potential to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of active ingredients .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 7th position and ethyl group at the 1st position make it a valuable scaffold for the development of new therapeutic agents with targeted biological activities .

Properties

IUPAC Name

7-chloro-1-ethylpyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-12-6-5(3-11-12)9-4-10-7(6)8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INORHSYHKNNLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40854322
Record name 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40854322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923282-50-2
Record name 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40854322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol (2.91 g) and POCl3 (30 mL) was stirred at 100° C. overnight. The mixture was concentrated under reduced pressure. The residue was neutralized with saturated NaHCO3 aqueous solution and extracted with AcOEt. The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (AcOEt/hexane) to give the title compound (2.14 g).
Quantity
2.91 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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